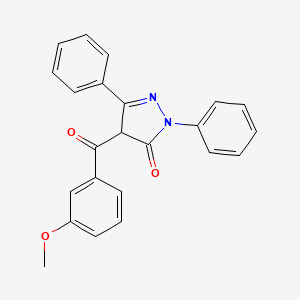![molecular formula C19H21NO6 B2826408 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 77960-26-0](/img/structure/B2826408.png)
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an isoindoline ring and carboxylic acid group . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter sleep aids .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione have been synthesized and evaluated as AChE inhibitors .Molecular Structure Analysis
The geometric structure of similar compounds has been analyzed and compared using crystallography and molecular modeling . The formation of specific intermolecular interactions can influence the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, similar compounds have been found to be insoluble in water but soluble in non-polar solvents .Scientific Research Applications
Bridged-Ring Nitrogen Compounds Synthesis
Research into bridged-ring nitrogen compounds involves the synthesis of structurally restricted analogs for biological targets. For example, the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues employs similar structural motifs, highlighting the relevance of complex bridged compounds in medicinal chemistry for targeting neurotransmitter systems (Gentles et al., 1991).
Inhibition of Cytosolic Phospholipase A2
Derivatives of carboxylic acid compounds, such as 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, have been synthesized and evaluated for their potential to inhibit arachidonic acid release mediated by cytosolic phospholipase A2. This suggests the importance of carboxylic acid derivatives in developing anti-inflammatory agents (Lehr et al., 2001).
Hypoglycemic Activity of Carboxylic Acid Derivatives
The study of phenylalkyloxiranecarboxylic acid derivatives for their hypoglycemic activity in fasted rats showcases the pharmaceutical potential of carboxylic acid derivatives in managing blood glucose levels. This area of research is critical for developing new therapeutic agents for diabetes (Eistetter & Wolf, 1982).
Hydrogen Bond-Directed Assembly
The synthesis and structural analysis of carboxylic acid POSS derivatives, like octa[2-(p-carboxyphenyl)ethyl] silsesquioxane, demonstrate the use of carboxylic acid groups in creating ordered hybrid materials through hydrogen bonding. This highlights the compound's potential in materials science for developing nanostructured materials (Voisin et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-24-12-4-3-11(9-14(12)25-2)6-8-20-10-19-7-5-13(26-19)15(18(22)23)16(19)17(20)21/h3-5,7,9,13,15-16H,6,8,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDHBXQOSUJIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2826329.png)



![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)



![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)
![5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)